![molecular formula C16H21ClN2O B5171849 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine](/img/structure/B5171849.png)
1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine (CBP) is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that is used in scientific research to study its biochemical and physiological effects. CBP has gained attention due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine is not fully understood. However, it has been suggested that 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine may act as a partial agonist at the 5-HT1A receptor and as a dopamine D2 receptor antagonist. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects
1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has also been shown to increase the levels of BDNF, which is a protein that promotes the growth and survival of neurons. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been suggested to act as a partial agonist at the 5-HT1A receptor and as a dopamine D2 receptor antagonist. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been shown to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that regulates neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine in lab experiments include its potential therapeutic applications in the treatment of neurological disorders, its anxiolytic, antidepressant, and antipsychotic effects in animal models, and its ability to increase the levels of BDNF and GABA. The limitations of using 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine in lab experiments include the complexity of its synthesis, the lack of understanding of its mechanism of action, and the potential for side effects.
Zukünftige Richtungen
For the study of 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine include further investigation into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in the treatment of neurological disorders. Additionally, the potential for 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine to act as a partial agonist at the 5-HT1A receptor and as a dopamine D2 receptor antagonist suggests that it may have applications in the treatment of other disorders such as Parkinson's disease and drug addiction.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine involves the reaction of 1-(2-chlorobenzyl)piperazine with cyclobutanecarbonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine. The synthesis of 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine is a complex process that requires careful attention to reaction conditions and purification methods to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as anxiety, depression, and schizophrenia. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine may act as a partial agonist at the 5-HT1A receptor. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has also been shown to have antipsychotic effects in animal models, and it has been suggested that 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine may act as a dopamine D2 receptor antagonist.
Eigenschaften
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-cyclobutylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-15-7-2-1-4-14(15)12-18-8-10-19(11-9-18)16(20)13-5-3-6-13/h1-2,4,7,13H,3,5-6,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERXRQWCCNNSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chlorobenzyl)piperazin-1-yl](cyclobutyl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.